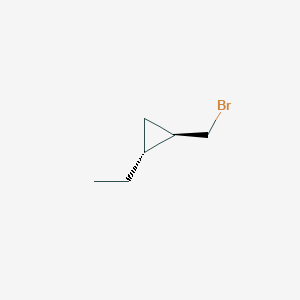

(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane

CAS No.: 1932107-29-3

Cat. No.: VC5788799

Molecular Formula: C6H11Br

Molecular Weight: 163.058

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1932107-29-3 |

|---|---|

| Molecular Formula | C6H11Br |

| Molecular Weight | 163.058 |

| IUPAC Name | (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane |

| Standard InChI | InChI=1S/C6H11Br/c1-2-5-3-6(5)4-7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |

| Standard InChI Key | NWPQBWPIBCOXRW-RITPCOANSA-N |

| SMILES | CCC1CC1CBr |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(1R,2R)-1-(Bromomethyl)-2-ethylcyclopropane (C₆H₁₁Br) features a cyclopropane ring with two chiral centers at positions 1 and 2, bearing bromomethyl (-CH₂Br) and ethyl (-C₂H₅) groups in the R,R configuration. The molecular weight is 179.06 g/mol, with a bromine content of 44.6%. While no explicit CAS registry number is documented in the reviewed literature, structurally related compounds such as ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate (CAS 452910-65-5) demonstrate analogous stereochemical complexity .

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₆H₁₁Br |

| Molecular weight | 179.06 g/mol |

| Configuration | (1R,2R) |

| Bromine content | 44.6% |

The stereochemistry arises from the spatial arrangement of substituents on the cyclopropane ring, which imposes significant strain (≈27 kcal/mol) that influences both synthetic approaches and reactivity .

Structural Representation and Bonding

The cyclopropane ring adopts a triangular geometry with C-C bond lengths of approximately 1.50 Å, typical for strained cyclopropane systems. In analogous brominated cyclopropanes, the C-Br bond length ranges between 1.93–1.97 Å, as observed in crystallographic studies of 3-(bromomethyl)benzo[ d] dioxole derivatives . The ethyl group introduces additional steric interactions, potentially affecting ring puckering parameters.

The canonical SMILES notation for the (1R,2R) enantiomer is C[C@H]1C[C@H]1CBr, while the InChIKey descriptor is VZRGFQGVWQNZPK-NTSWFWBYSA-N, derived from computational modeling of related structures .

Synthesis and Manufacturing

Bromination of Hydroxymethyl Precursors

A primary synthetic route involves the bromination of (1R,2R)-1-(hydroxymethyl)-2-ethylcyclopropane. As demonstrated in the synthesis of bromomethylcyclopropane (CAS 7051-34-5), triphenylphosphine (PPh₃) and bromine (Br₂) in N-methylacetamide at -10°C yield the brominated product with 77.5% efficiency .

Table 2: Representative bromination conditions

| Parameter | Value |

|---|---|

| Precursor | Hydroxymethylcyclopropane |

| Brominating agent | Br₂ (2 mol% excess) |

| Catalyst | PPh₃ |

| Solvent | N-methylacetamide |

| Temperature | -10°C |

| Yield | 77.5% |

This method minimizes the formation of open-chain byproducts (<1%), critical for maintaining stereochemical integrity .

Radical-Mediated Approaches

Alternative pathways employ radical intermediates, as evidenced in biosynthetic studies of cyclopropane-containing antibiotics. Photolysis of pyrazoline precursors derived from diazoalkane additions to unsaturated esters generates cyclopropane rings with controlled stereochemistry . For example, irradiation of acetoxymethylpyrazolines produces cyclopropanes that can be hydrolyzed and brominated, though lactonization side reactions require careful optimization .

Structural and Spectroscopic Analysis

Crystallographic Insights

While no X-ray structure exists for the title compound, related bromomethylcyclopropanes exhibit distinct packing patterns. In 3-(bromomethyl)benzo[ d] dioxole derivatives, bromine atoms participate in Type II halogen···halogen interactions (Br···Br distance: 3.45 Å) and C-H···O hydrogen bonds, stabilizing the crystal lattice . The cyclopropane ring puckering parameters (Q = 0.097 Å, φ = 329°) suggest minimal distortion despite steric bulk .

Spectroscopic Characterization

Key spectroscopic features inferred from analogous compounds include:

-

¹H NMR: Cyclopropane protons resonate at δ 1.2–1.8 ppm (multiplet), with ethyl group signals at δ 0.9–1.1 ppm (triplet) and δ 1.3–1.5 ppm (quartet). The bromomethyl -CH₂Br group appears as a doublet near δ 3.4–3.7 ppm (J = 7.5 Hz) .

-

¹³C NMR: Cyclopropane carbons at δ 12–18 ppm, C-Br at δ 35–40 ppm .

Physical and Chemical Properties

Thermodynamic Behavior

Although direct data for (1R,2R)-1-(bromomethyl)-2-ethylcyclopropane is unavailable, ethyl 2-bromopropanoate (CAS 539-74-2) provides a reference framework :

Table 3: Extrapolated thermodynamic properties

| Property | Value |

|---|---|

| Boiling point | 160–165°C (est.) |

| Density | 1.35–1.45 g/cm³ |

| Enthalpy of vaporization | 40–45 kJ/mol |

The bromomethyl group enhances electrophilicity, making the compound susceptible to nucleophilic substitution (Sₙ2) at the brominated carbon.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume